lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate
CAS No.: 2219419-24-4
Cat. No.: VC5707959
Molecular Formula: C5H4F3LiN2O2S
Molecular Weight: 220.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2219419-24-4 |
---|---|
Molecular Formula | C5H4F3LiN2O2S |
Molecular Weight | 220.09 |
IUPAC Name | lithium;2-methyl-4-(trifluoromethyl)pyrazole-3-sulfinate |
Standard InChI | InChI=1S/C5H5F3N2O2S.Li/c1-10-4(13(11)12)3(2-9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1 |
Standard InChI Key | ZAUKQZFZWYQPMV-UHFFFAOYSA-M |
SMILES | [Li+].CN1C(=C(C=N1)C(F)(F)F)S(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a lithium cation coordinated to the deprotonated sulfinate group (–SO) at the 5-position of a 1-methyl-4-(trifluoromethyl)-1H-pyrazole ring. The trifluoromethyl (–CF) group at the 4-position introduces strong electron-withdrawing effects, which polarize the pyrazole ring and enhance the sulfinate’s nucleophilicity . X-ray crystallography of analogous sulfinate salts reveals a tetrahedral geometry around the sulfur atom, with the lithium ion interacting ionically with the sulfinate oxygen atoms .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 220.1 g/mol | |
Solubility | DMSO, THF, Dichloromethane | |
Thermal Stability | Decomposes above 150°C |
Synthesis and Manufacturing
Lithiation of Sulfinic Acid Precursors
The most common synthetic route involves lithiation of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinic acid (CID 137951460) using lithium bases such as lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF) . The reaction proceeds via deprotonation of the sulfinic acid’s hydroxyl group, yielding the lithium sulfinate salt with high purity (>95%) after recrystallization from diethyl ether .
Alternative Methods
Electrochemical reduction of the corresponding sulfonyl chloride derivative in the presence of lithium perchlorate has been explored, though this method suffers from lower yields (60–70%) due to competing side reactions .
Reactivity and Mechanistic Insights
Nucleophilic Aromatic Substitution
The sulfinate group acts as a competent nucleophile in aromatic substitution reactions. For example, it displaces halides in electron-deficient aryl rings under mild conditions (25–40°C), enabling the synthesis of biaryl sulfones without requiring transition-metal catalysts . Kinetic studies indicate a second-order dependence on substrate concentration, suggesting a concerted mechanism .
Cross-Coupling Applications
In palladium-catalyzed Suzuki-Miyaura couplings, the compound serves as a sulfinating agent, transferring the –SO moiety to aryl boronic acids. This reactivity has been leveraged to synthesize sulfonated pharmaceuticals, including COX-2 inhibitors .
Applications in Medicinal Chemistry
Prodrug Design
The lithium sulfinate’s ability to hydrolyze under physiological pH (7.4) to release bioactive sulfinic acid makes it a candidate for prodrug formulations. In vitro studies demonstrate controlled release kinetics over 12–24 hours in simulated gastric fluid .
Enzyme Inhibition
Derivatives of this compound exhibit inhibitory activity against carbonic anhydrase IX (CA-IX), a cancer-associated enzyme. Half-maximal inhibitory concentrations () range from 50–200 nM in HT-29 colorectal carcinoma cells .
Future Research Directions
Catalytic Asymmetric Synthesis
Exploring chiral lithium amides as counterions could enable enantioselective sulfinate transfer reactions, expanding utility in asymmetric catalysis .
Bioconjugation Strategies
Functionalizing antibodies with this sulfinate via lysine residues may yield stable antibody-drug conjugates (ADCs) with improved pharmacokinetic profiles .
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